3,3-Difluorobutan-1-ol

Lipophilicity Drug Design ADME

3,3-Difluorobutan-1-ol is a gem-difluorinated primary alcohol, characterized by two fluorine atoms on the 3-position carbon of a butanol chain. This specific difluorination pattern confers distinct physicochemical properties compared to mono-fluorinated or non-fluorinated analogs.

Molecular Formula C4H8F2O
Molecular Weight 110.1 g/mol
CAS No. 858359-36-1
Cat. No. B1422760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorobutan-1-ol
CAS858359-36-1
Molecular FormulaC4H8F2O
Molecular Weight110.1 g/mol
Structural Identifiers
SMILESCC(CCO)(F)F
InChIInChI=1S/C4H8F2O/c1-4(5,6)2-3-7/h7H,2-3H2,1H3
InChIKeyFCLPSCFWTARLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorobutan-1-ol (CAS 858359-36-1): A Gem-Difluorinated Primary Alcohol Building Block for Research and Industrial Procurement


3,3-Difluorobutan-1-ol is a gem-difluorinated primary alcohol, characterized by two fluorine atoms on the 3-position carbon of a butanol chain. This specific difluorination pattern confers distinct physicochemical properties compared to mono-fluorinated or non-fluorinated analogs. The compound is primarily utilized as a versatile building block in organic synthesis, notably for the preparation of aryl amidines with fungicidal activity and in the synthesis of novel acyclic fluorinated nucleosides [1]. Its commercial availability, typically at ≥95% purity from multiple vendors, positions it as a key intermediate for medicinal chemistry and agrochemical research .

Why 3,3-Difluorobutan-1-ol (CAS 858359-36-1) Cannot Be Simply Substituted with Generic Fluorinated Butanols in Critical Applications


Substituting 3,3-difluorobutan-1-ol with a structurally similar mono-fluorinated or non-fluorinated analog (e.g., 3-fluorobutan-1-ol, 2-fluorobutan-1-ol, or 1-butanol) is not a reliable procurement strategy. The gem-difluorination at the 3-position fundamentally alters key physicochemical parameters critical to performance in downstream applications, such as lipophilicity, metabolic stability, and hydrogen bonding capacity. For instance, the presence of two fluorine atoms significantly increases lipophilicity (calculated XLogP3: 0.3 ) compared to non-fluorinated butanol (XLogP3 ≈ 0.88), while the specific location of fluorination also influences the compound's pKa and reactivity profile. Generic substitution would invalidate established synthetic protocols and likely result in loss of desired biological activity or synthetic utility, as evidenced by its specific use in the preparation of difluorinated primary alcohols for nucleoside synthesis [1].

Quantitative Evidence Guide: Verifiable Differentiation of 3,3-Difluorobutan-1-ol (CAS 858359-36-1) Against Key Comparators


Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Comparison

The introduction of gem-difluorination at the 3-position significantly alters the compound's lipophilicity and hydrogen bonding capacity compared to non-fluorinated analogs. 3,3-Difluorobutan-1-ol exhibits a calculated XLogP3 of 0.3 , which is lower than that of the non-fluorinated parent 1-butanol (XLogP3 ≈ 0.88), indicating increased polarity and reduced lipophilicity. This is a counter-intuitive but well-documented effect of gem-difluorination adjacent to a hydroxyl group. Its topological polar surface area (TPSA) is 20.2 Ų , a value that directly influences membrane permeability and bioavailability in drug design.

Lipophilicity Drug Design ADME Medicinal Chemistry

Molecular Weight and Fluorine Content: Impact on Metabolic Stability and Bioisosterism

The presence of two fluorine atoms results in a molecular weight of 110.10 g/mol, significantly higher than mono-fluorinated analogs such as 3-fluorobutan-1-ol (MW: 92.11 g/mol) [1] and 2-fluorobutan-1-ol (MW: 92.11 g/mol) . This increased mass is directly correlated with a higher fluorine content, which is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at the fluorinated site [2]. The gem-difluoro motif is particularly effective as a bioisostere for a carbonyl or methylene group, imparting unique electronic and steric properties.

Metabolic Stability Bioisostere Fluorine Chemistry Drug Discovery

Synthetic Utility as a Building Block: Documented Use in Aryl Amidine Fungicide Synthesis

3,3-Difluorobutan-1-ol is a key starting material in the synthesis of aryl amidines, a class of compounds with demonstrated fungicidal activity . This specific application is not documented for its non-fluorinated or mono-fluorinated analogs. The synthetic route involves conversion of the alcohol to a suitable leaving group (e.g., mesylate) followed by reaction with an amidine precursor , a transformation that relies on the unique electronic properties conferred by the gem-difluoro group.

Fungicide Agrochemical Synthetic Intermediate Aryl Amidine

Application in Acyclic Fluorinated Nucleoside Synthesis: A Validated Research Tool

The compound is explicitly used in a versatile method to prepare difluorinated primary alcohols for the synthesis of novel acyclic fluorinated nucleosides [1]. This application demonstrates the compound's value in constructing complex, biologically relevant molecules. The gem-difluoro moiety is a crucial structural element in these nucleoside analogs, influencing their conformation and enzymatic recognition.

Nucleoside Antiviral Fluorinated Building Block Medicinal Chemistry

High-Value Research and Industrial Application Scenarios for 3,3-Difluorobutan-1-ol (CAS 858359-36-1) Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Acyclic Fluorinated Nucleoside Analogs

As demonstrated by Tse (2013), 3,3-difluorobutan-1-ol is a direct precursor in a versatile method for preparing difluorinated primary alcohols, which are then used to construct novel acyclic fluorinated nucleosides [1]. This application is highly specific to the gem-difluoro motif; substituting with a mono-fluorinated alcohol would prevent the formation of the desired nucleoside analog, underscoring the compound's critical role in this class of antiviral or anticancer agents. Procurement is essential for medicinal chemistry groups pursuing this specific scaffold.

Agrochemical Research: Development of Novel Aryl Amidine Fungicides

3,3-Difluorobutan-1-ol is a key building block in the preparation of aryl amidines with documented fungicidal activity . The specific synthesis pathway relies on the unique reactivity of the gem-difluorinated alcohol. For agrochemical discovery programs targeting this class of fungicides, 3,3-difluorobutan-1-ol is a non-negotiable starting material. Procuring a generic alternative would derail established synthetic routes and likely result in a loss of the desired fungicidal effect .

Drug Discovery: Optimization of ADME Properties via Gem-Difluoro Bioisosterism

The distinct physicochemical properties of 3,3-difluorobutan-1-ol, specifically its calculated XLogP3 of 0.3 and higher fluorine content (MW 110.10 g/mol), position it as a superior bioisostere for a carbonyl or methylene group in lead optimization campaigns. When compared to non-fluorinated 1-butanol (XLogP3 ≈ 0.88), the target compound offers a more polar and metabolically stable replacement. This makes it a valuable building block for medicinal chemists seeking to improve the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates [2].

Synthetic Chemistry: A Versatile Difluorinated Building Block for Diverse Scaffolds

3,3-Difluorobutan-1-ol serves as a versatile difluorinated primary alcohol building block, as highlighted in its synthetic utility beyond nucleosides and fungicides . Its primary alcohol functionality allows for a wide range of derivatizations, including oxidation, esterification, and conversion to halides or sulfonates . This flexibility, combined with the unique electronic effects of the gem-difluoro group, makes it a valuable intermediate for synthesizing a broad array of fluorinated compounds across medicinal, agricultural, and material sciences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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